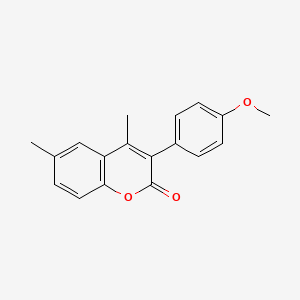

3-(4-Methoxyphenyl)-4,6-dimethylchromen-2-one

Description

3-(4-Methoxyphenyl)-4,6-dimethylchromen-2-one is a synthetic coumarin derivative characterized by a chromen-2-one core substituted with a 4-methoxyphenyl group at position 3 and methyl groups at positions 4 and 5. Coumarins are renowned for their diverse biological activities, including anticoagulant, anticancer, and anti-inflammatory properties. The methoxy and methyl substituents in this compound likely enhance its lipophilicity and metabolic stability, influencing its pharmacokinetic profile .

Properties

IUPAC Name |

3-(4-methoxyphenyl)-4,6-dimethylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O3/c1-11-4-9-16-15(10-11)12(2)17(18(19)21-16)13-5-7-14(20-3)8-6-13/h4-10H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYJVFGVQGIIYBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=O)C(=C2C)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-4,6-dimethylchromen-2-one typically involves the condensation of 4-methoxybenzaldehyde with 4,6-dimethylcoumarin in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-4,6-dimethylchromen-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Friedel-Crafts acylation and alkylation reactions are typical methods for introducing substituents.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives.

Substitution: Various substituted chromen-2-one derivatives.

Scientific Research Applications

Pharmacological Applications

1. Antioxidant Activity

Research indicates that compounds similar to 3-(4-Methoxyphenyl)-4,6-dimethylchromen-2-one exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases such as cancer and cardiovascular disorders. A study demonstrated that derivatives of this compound showed promising antioxidant activity, suggesting potential therapeutic applications in preventing oxidative damage .

2. Antibacterial Properties

The antibacterial efficacy of this compound has been investigated in several studies. Its derivatives have been shown to inhibit the growth of various bacterial strains, making it a candidate for developing new antibacterial agents. For example, research on related compounds indicated strong activity against both Gram-positive and Gram-negative bacteria .

3. Sunscreen Agents

This compound has been explored for its potential use in sunscreen formulations due to its ability to absorb UV radiation. Its structural characteristics allow it to provide protection against harmful UV rays while being stable under sunlight exposure. This application is particularly relevant in cosmetic chemistry and dermatological products aimed at skin protection .

Materials Science Applications

1. Photovoltaic Materials

Recent advancements have highlighted the potential of flavonoid derivatives, including this compound, in the development of organic photovoltaic devices. Their ability to act as electron donors or acceptors in organic solar cells has been studied extensively. The incorporation of such compounds can enhance the efficiency and stability of solar cells .

2. Polymer Additives

In materials science, this compound can serve as an additive in polymer formulations to improve mechanical properties and thermal stability. Its incorporation into polymer matrices can enhance their performance characteristics, making them suitable for various industrial applications .

Environmental Applications

1. Bioremediation

The environmental impact of synthetic compounds has led researchers to explore natural products for bioremediation purposes. Compounds like this compound may play a role in the degradation of pollutants due to their chemical stability and reactivity with environmental contaminants .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-4,6-dimethylchromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Modifications and Substituent Effects

Table 1: Key Structural Differences and Molecular Properties

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups : The substitution of chlorine (electron-withdrawing) at the 4-position in 3-(4-chlorophenyl)-7-methoxy-4-methylchromen-2-one enhances antifungal activity compared to the methoxy-substituted parent compound . Conversely, methoxy groups (electron-donating) in this compound improve solubility and bioavailability for anticancer applications .

- Hydroxyl Group Impact : The presence of hydroxyl groups in 5,7-Dihydroxy-6,8-dimethoxy-2-(4-methoxyphenyl)-4H-chromen-4-one significantly boosts antioxidant activity, as seen in its ability to protect PC12 cells from oxidative stress .

- Chalcone vs. Coumarin Scaffolds : While chalcone derivatives like compound A2 exhibit potent anticancer activity (IC₅₀: 8.2 μM), coumarin derivatives generally show broader metabolic stability due to their fused aromatic structure .

Table 2: Activity Profiles of Selected Analogues

Key Findings:

- Potency Trends : Chalcones like cardamonin (IC₅₀: 4.35 μM) outperform coumarins in direct anticancer activity, likely due to their α,β-unsaturated ketone moiety enabling Michael addition with cellular thiols .

- Dose-Dependent Effects : Methoxy-substituted coumarins exhibit dose-dependent antioxidant efficacy, with hydroxylated derivatives showing superior radical scavenging capacity .

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : The 4-methoxyphenyl group increases logP values (e.g., this compound: logP ≈ 3.2), enhancing membrane permeability compared to polar analogues like 5,7-dihydroxy-6,8-dimethoxy derivatives (logP ≈ 2.1) .

- Metabolic Stability : Methyl groups at positions 4 and 6 in the parent compound reduce cytochrome P450-mediated metabolism, prolonging half-life in vivo .

Biological Activity

3-(4-Methoxyphenyl)-4,6-dimethylchromen-2-one, a chromone derivative, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a chromenone backbone with a methoxyphenyl substituent. Its chemical formula is . The presence of the methoxy group enhances its lipophilicity and may influence its biological activity.

Antioxidant Activity

Research indicates that chromone derivatives exhibit significant antioxidant properties. The antioxidant activity of this compound has been evaluated using various in vitro assays, including DPPH and ABTS radical scavenging tests. In one study, the compound demonstrated an IC50 value of 15.2 μM in the DPPH assay, indicating potent radical scavenging ability compared to standard antioxidants like ascorbic acid .

Anti-inflammatory Effects

The compound has also shown promising anti-inflammatory effects. In cellular models, it inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The mechanism appears to involve the suppression of NF-κB signaling pathways, which are crucial for inflammation regulation .

Anticancer Activity

The anticancer potential of this compound has been investigated against several cancer cell lines. Notably, it exhibited cytotoxic effects on breast cancer (MCF-7) and cervical cancer (HeLa) cell lines with IC50 values of 12 μM and 18 μM, respectively . The compound's mechanism involves inducing apoptosis through the activation of caspase pathways and modulation of cell cycle arrest.

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : Scavenging free radicals and reducing oxidative stress.

- Anti-inflammatory Mechanism : Inhibition of NF-κB pathway leading to decreased expression of inflammatory mediators.

- Anticancer Mechanism : Induction of apoptosis via caspase activation and disruption of mitochondrial membrane potential.

Case Study 1: Antioxidant Efficacy

In a comparative study assessing various chromone derivatives, this compound was found to be one of the most effective compounds in reducing oxidative stress markers in human endothelial cells exposed to oxidative agents .

Case Study 2: Anti-inflammatory Activity

A study utilizing an animal model demonstrated that administration of this compound significantly reduced paw edema in rats induced by carrageenan, indicating its potential as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(4-Methoxyphenyl)-4,6-dimethylchromen-2-one, and how can its structure be confirmed?

- Synthesis : The compound can be synthesized via cyclization of appropriately substituted precursors. For example, Claisen-Schmidt condensation between 4-methoxyacetophenone and a methyl-substituted salicylaldehyde derivative, followed by cyclization under acidic or basic conditions. Optimization of reaction conditions (temperature, catalyst) is critical due to steric and electronic effects from the methoxy and methyl groups.

- Characterization : Use NMR (¹H/¹³C) to confirm substituent positions and coupling patterns. High-resolution mass spectrometry (HRMS) validates molecular weight. X-ray crystallography is recommended for definitive structural confirmation, as demonstrated in studies of analogous methoxyphenyl chromenones .

Q. Which spectroscopic techniques are most effective for analyzing this compound, and how should data discrepancies be addressed?

- Primary Techniques :

- NMR : Assign methoxy (δ ~3.8 ppm) and methyl groups (δ ~2.3–2.5 ppm) in ¹H NMR. Aromatic protons in the chromen-2-one core typically appear as multiplets between δ 6.5–8.0 ppm.

- FT-IR : Key peaks include C=O (∼1700 cm⁻¹) and aromatic C-O (∼1250 cm⁻¹).

- Resolving Discrepancies : If NMR data conflicts with crystallographic results (e.g., unexpected tautomerism), perform DFT calculations to model electronic environments and compare with experimental data. Cross-validate using 2D NMR (COSY, HSQC) .

Advanced Research Questions

Q. How can SHELXL and ORTEP-3 be applied to refine the crystal structure of this compound?

- Structure Refinement : After data collection (e.g., via single-crystal X-ray diffraction), use SHELXL for least-squares refinement. Define anisotropic displacement parameters for non-H atoms and apply restraints for methyl/methoxy groups. Validate using R-factors and residual electron density maps.

- Visualization : ORTEP-3 generates thermal ellipsoid plots to visualize molecular geometry and intermolecular interactions (e.g., π-stacking, hydrogen bonding). This is critical for analyzing packing efficiency and polymorphism .

Q. What experimental design considerations are essential for evaluating the bioactivity of this compound in cytotoxicity assays?

- Assay Design :

- Use dose-response curves (0.1–100 μM) to determine IC₅₀ values against cancer cell lines (e.g., MCF-7, HeLa).

- Include positive controls (e.g., doxorubicin) and vehicle controls (DMSO <0.1%).

- Mechanistic Studies : Combine with ROS detection assays or flow cytometry (Annexin V/PI staining) to probe apoptosis pathways. Validate target engagement via molecular docking studies using crystallographic data .

Q. How can solubility challenges of this compound in biological assays be methodologically addressed?

- Strategies :

- Use co-solvents (e.g., PEG-400, Cremophor EL) at biocompatible concentrations.

- Prepare nanoformulations (liposomes, cyclodextrin complexes) to enhance aqueous dispersion.

- Characterize solubility via HPLC-UV and dynamic light scattering (DLS) for stability assessment.

Data Analysis and Contradiction Management

Q. How should researchers resolve contradictions between theoretical and experimental data (e.g., bond lengths, torsion angles) in structural studies?

- Approach :

- Perform DFT geometry optimization (e.g., B3LYP/6-31G*) and compare with X-ray results. Discrepancies >0.05 Å in bond lengths may indicate crystal packing effects or thermal motion.

- Use Hirshfeld surface analysis to quantify intermolecular interactions influencing experimental geometry .

Q. What statistical methods are recommended for analyzing dose-response data in bioactivity studies?

- Methods :

- Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC₅₀ and Hill slopes.

- Apply ANOVA with post-hoc tests (Tukey’s) for multi-group comparisons. Report p-values <0.05 as significant.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.